2-Butyl-3-(3-methoxyphenyl)quinazolin-4-one
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Overview
Description
2-Butyl-3-(3-methoxyphenyl)quinazolin-4-one is a derivative of quinazolinone, a heterocyclic compound known for its diverse pharmacological activities. Quinazolinones have been widely studied due to their potential therapeutic applications, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(3-methoxyphenyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminobenzamide with 3-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the quinazolinone ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of quinazolinone derivatives, including this compound, may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-(3-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated or other substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its analgesic, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Butyl-3-(3-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process . Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-3-(3-methylphenyl)quinazolin-4-one: Similar structure but with a methyl group instead of a methoxy group.
2-Butyl-3-(4-methoxyphenyl)quinazolin-4-one: Similar structure but with the methoxy group at the para position.
2-Butyl-3-(3-chlorophenyl)quinazolin-4-one: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-Butyl-3-(3-methoxyphenyl)quinazolin-4-one is unique due to the presence of the methoxy group at the meta position, which can influence its pharmacological properties and reactivity compared to other similar compounds. This unique substitution pattern can result in different biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-butyl-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-12-18-20-17-11-6-5-10-16(17)19(22)21(18)14-8-7-9-15(13-14)23-2/h5-11,13H,3-4,12H2,1-2H3 |
InChI Key |
FXKHLYRRMHFWST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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